

Application Notes and Protocols for BP Fluor 405 Cadaverine Protein Labeling

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Compound of Interest		
Compound Name:	BP Fluor 405 Cadaverine	
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This document provides detailed protocols for the covalent labeling of proteins using **BP Fluor 405 Cadaverine**. This blue-fluorescent dye can be conjugated to proteins through two primary methods: carbodiimide-mediated coupling to carboxyl groups on aspartic and glutamic acid residues, or enzymatic labeling of glutamine residues using transglutaminase.

I. Introduction

BP Fluor 405 Cadaverine is a versatile, water-soluble, blue-fluorescent dye with an excitation maximum at 399 nm and an emission maximum at 422 nm.[1] Its primary amine group allows for its conjugation to proteins, making it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy.[1][2] This dye is particularly useful in multi-color imaging applications and is compatible with the 407 nm krypton laser or the 408 nm violet laser diode.[1][2] The resulting conjugates are stable and exhibit pH-insensitive fluorescence between pH 4 and 10.[2]

Two distinct strategies for labeling proteins with **BP Fluor 405 Cadaverine** are detailed below:

 Method 1: EDC/NHS-Mediated Labeling of Carboxyl Groups. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxyl groups of aspartic and glutamic acid residues on the protein surface, which then react with the primary amine of BP Fluor 405 Cadaverine to form a stable amide bond.[3][4][5]



Method 2: Transglutaminase-Mediated Site-Specific Labeling. This enzymatic method allows
for the site-specific incorporation of BP Fluor 405 Cadaverine at accessible glutamine
residues within a protein or a genetically engineered recognition sequence (Q-tag).[6][7][8]

II. Product Information

A summary of the key properties of **BP Fluor 405 Cadaverine** is provided in the table below.

Property	Value	Reference
Molecular Weight	597.6 g/mol	[1]
Excitation Maximum (λex)	399 nm	[1]
Emission Maximum (λem)	422 nm	[1]
Extinction Coefficient	29,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Water, DMSO, DMF	[1]
Reactive Group	Primary Amine (via cadaverine linker)	[1]
Storage	-20°C, protected from light	[1]

III. Experimental ProtocolsMethod 1: EDC/NHS-Mediated Labeling of ProteinCarboxyl Groups

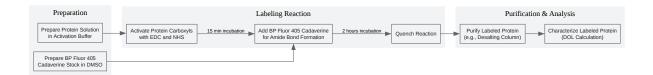
This protocol describes the non-specific labeling of solvent-accessible aspartic and glutamic acid residues on a protein.

A. Materials and Reagents

- Protein of interest
- BP Fluor 405 Cadaverine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)



- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 6.0
- Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25 desalting column)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- B. Experimental Workflow



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Caption: Workflow for EDC/NHS-mediated protein labeling.

- C. Detailed Protocol
- Protein Preparation:
 - Dissolve the protein of interest in Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of 1-10 mg/mL.
 - Ensure the buffer is free of extraneous amines (e.g., Tris) and carboxylates.[5][9]
- Reagent Preparation:



- Equilibrate EDC and NHS to room temperature before opening.[3]
- Prepare a 10 mg/mL stock solution of BP Fluor 405 Cadaverine in anhydrous DMSO or DMF.
- Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
- Activation of Protein Carboxyl Groups:
 - Add EDC and NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[10]
 - Incubate the reaction for 15 minutes at room temperature with gentle stirring.
- Coupling Reaction:
 - Add the BP Fluor 405 Cadaverine stock solution to the activated protein solution. A 10- to 50-fold molar excess of the dye over the protein is a good starting point for optimization.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding an appropriate volume of 1 M PBS, pH 7.5.
 - Incubate the reaction for 2 hours at room temperature, protected from light, with continuous stirring.
- Quenching the Reaction:
 - Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
 - Incubate for an additional 15-60 minutes at room temperature.
- Purification of the Labeled Protein:
 - Remove unreacted dye and byproducts by passing the reaction mixture through a
 desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g.,
 PBS, pH 7.4).[3]
 - Collect the protein-containing fractions, which can be identified by their blue fluorescence.



D. Optimization and Troubleshooting

Parameter	Recommendation	Troubleshooting
Molar Ratio (Dye:Protein)	Start with a 10-50 fold molar excess.	Low DOL: Increase the molar excess of the dye. Protein Precipitation: Decrease the molar excess of the dye.[9]
рН	Activation at pH 6.0, Coupling at pH 7.2-7.5.	Low Labeling Efficiency: Ensure pH is optimal for each step.[4][11]
Reaction Time	15 min activation, 2 hours coupling.	Low DOL: Increase incubation time.
Protein Concentration	1-10 mg/mL.	Low Labeling Efficiency: Increase protein concentration.

Method 2: Transglutaminase-Mediated Site-Specific Labeling

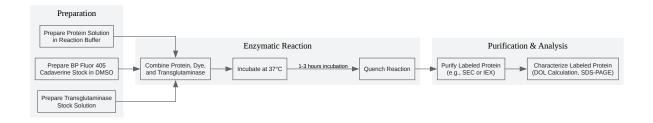
This protocol is designed for the enzymatic labeling of proteins containing accessible glutamine residues or an engineered glutamine-containing tag (Q-tag).

A. Materials and Reagents

- Protein of interest (containing a Q-tag or reactive glutamine)
- BP Fluor 405 Cadaverine
- Transglutaminase (e.g., microbial transglutaminase)
- Reaction Buffer: 50 mM Tris-HCl, pH 7.5 (bacterial TGases are often calcium-independent; for mammalian TGases, include 5-10 mM CaCl₂).[7][12]
- Quenching Solution: 50 mM EDTA (for calcium-dependent TGases) or heat inactivation.
- Purification column (e.g., size-exclusion or ion-exchange chromatography)



- Anhydrous Dimethylsulfoxide (DMSO)
- B. Experimental Workflow



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Caption: Workflow for transglutaminase-mediated protein labeling.

C. Detailed Protocol

- Reagent Preparation:
 - Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
 - Prepare a 10 mg/mL stock solution of BP Fluor 405 Cadaverine in anhydrous DMSO.
 - Reconstitute the transglutaminase according to the manufacturer's instructions.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the protein solution, BP Fluor 405 Cadaverine (a 10-to 100-fold molar excess over the protein is a good starting point), and transglutaminase (typically 1-10 units per mg of protein).



- Incubate the reaction mixture for 1-3 hours at 37°C with gentle agitation.
- Quenching the Reaction:
 - For calcium-dependent transglutaminases, add EDTA to a final concentration of 50 mM.
 - Alternatively, the reaction can be stopped by heating the mixture to 65°C for 10 minutes (ensure this does not denature the protein of interest).
- · Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye, enzyme, and other reaction components using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

D. Optimization and Troubleshooting

Parameter	Recommendation	Troubleshooting
Enzyme Concentration	1-10 units per mg of protein.	Low Labeling: Increase enzyme concentration or incubation time.
Dye Concentration	10-100 fold molar excess.	Low DOL: Increase dye concentration.
Reaction Time & Temperature	1-3 hours at 37°C.	Low Labeling: Optimize incubation time and temperature for the specific transglutaminase used.
Q-tag Accessibility	Ensure the Q-tag is sterically accessible.	No Labeling: Confirm the presence and accessibility of the Q-tag.

IV. Characterization of Labeled Protein

A. Degree of Labeling (DOL) Calculation



The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[13][14]

- Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~399 nm for BP Fluor 405, A max).
- Calculate the protein concentration using the following formula:

```
Protein Concentration (M) = [A_{280} - (A \text{ max} \times CF)] / \epsilon protein
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- CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye. The CF for BP Fluor
 405 needs to be determined or obtained from the manufacturer.
- \circ ε _protein = Molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration:

```
Dye Concentration (M) = A max / \epsilon dye
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- $\epsilon_{\text{dye}} = 29,000 \text{ M}^{-1}\text{cm}^{-1} \text{ for BP Fluor 405 Cadaverine.}$
- Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

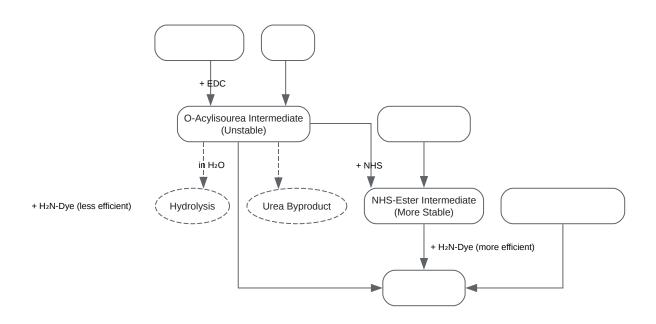
An optimal DOL is typically between 1 and 5, but this can vary depending on the protein and the application.[1][15] Over-labeling can lead to protein precipitation or altered function.[9]

B. SDS-PAGE Analysis

Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess purity. The labeled protein should exhibit fluorescence when visualized under UV light before Coomassie staining.

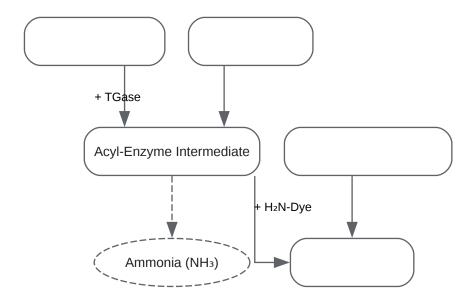
V. Signaling Pathway and Logical Relationship Diagrams





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Caption: Mechanism of EDC/NHS-mediated protein labeling.



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Caption: Mechanism of transglutaminase-mediated protein labeling.



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